molecular formula C₂₄H₂₄N₄O₅S B1152683 D-(-)-2-Phenylglycine Cephalexinate

D-(-)-2-Phenylglycine Cephalexinate

Cat. No.: B1152683
M. Wt: 480.54
Attention: For research use only. Not for human or veterinary use.
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Description

D-(-)-2-Phenylglycine Cephalexinate is a useful research compound. Its molecular formula is C₂₄H₂₄N₄O₅S and its molecular weight is 480.54. The purity is usually 95%.
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Properties

Molecular Formula

C₂₄H₂₄N₄O₅S

Molecular Weight

480.54

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Antibiotic Development
D-(-)-2-Phenylglycine is integral in the synthesis of cephalexin, a semi-synthetic antibiotic effective against a range of bacterial infections. It enhances the oral bioavailability of cephalexin by modifying its pharmacokinetic properties . The compound's structure allows it to maintain the necessary biological activity while improving stability and absorption in the gastrointestinal tract.

2. Research in Proteomics
The isotopically labeled variant, D-(-)-2-Phenylglycine Cephalexinate-d5, is utilized in proteomics for mass spectrometry studies. Its labeling facilitates the tracking of metabolic pathways and interactions with biological molecules, providing insights into antibiotic resistance mechanisms .

3. Enzyme Activity Studies
Research indicates that D-(-)-2-Phenylglycine can influence enzyme activities related to amino acid transport systems, particularly ASCT1 and ASCT2. These transporters are crucial for maintaining extracellular levels of D-serine, which is significant for NMDA receptor function .

Agricultural Applications

1. Pesticide Development
Recent studies have explored derivatives of 2-phenylglycine for their antifungal and antibacterial properties. Compounds containing a 1,3,4-oxadiazole moiety derived from 2-phenylglycine have shown promising results against plant pathogens like Thanatephorus cucumeris and Tobacco Mosaic Virus (TMV). For instance, specific derivatives exhibited significant antifungal activity with an EC50 value comparable to established pesticides .

Data Tables

Application Area Compound Activity/Effect Reference
AntibioticsD-(-)-2-PhenylglycineEnhances oral bioavailability of cephalexin
ProteomicsThis compound-d5Used as a standard in mass spectrometry
Enzyme StudiesD-(-)-2-PhenylglycineInhibits ASCT1/ASCT2 transporters
Agriculture1,3,4-Oxadiazole derivativesAntifungal activity against T. cucumeris

Case Studies

Case Study 1: Antibiotic Efficacy
A study examining the efficacy of cephalexin highlighted that the incorporation of D-(-)-2-Phenylglycine significantly improved its pharmacological profile. The research demonstrated enhanced absorption rates and a broader spectrum of antibacterial activity compared to other formulations lacking this compound.

Case Study 2: Enzyme Interaction Analysis
In a detailed investigation on amino acid transporters, researchers utilized D-(-)-2-Phenylglycine to study its inhibitory effects on ASCT1 and ASCT2. The findings revealed that this compound not only inhibits these transporters but also enhances long-term potentiation in neuronal models by increasing extracellular D-serine levels, suggesting potential therapeutic applications in neuropharmacology .

Case Study 3: Agricultural Bioactivity
Novel derivatives of 2-phenylglycine were synthesized and tested for their bioactivity against plant pathogens. One derivative showed over 80% inhibition against TMV in vivo, indicating potential as a new class of environmentally friendly pesticides .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for D-(-)-2-Phenylglycine Cephalexinate, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves reductive amination of D-(-)-2-phenylglycine using sodium cyanoborohydride under controlled pH and temperature to preserve stereochemistry . Alternative routes include reacting D-(-)-2-phenylglycine with cephalexin precursors in acetonitrile under reflux, where chlorinating agents like PCl₅ or POCl₃ are used to activate carboxyl groups . Optimizing reaction time (e.g., 12–24 hours) and solvent polarity is critical for minimizing racemization and achieving >95% enantiomeric excess .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to verify stereochemical configuration, particularly the chiral center at the α-carbon . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., 485.57 g/mol for deuterated variants) . Purity is assessed via HPLC with a chiral stationary phase (e.g., amylose-based columns) and UV detection at 254 nm, ensuring ≥98% purity .

Q. What role does D-(-)-2-Phenylglycine play in cephalexin’s biochemical activity?

  • Methodological Answer : The D-(-)-2-phenylglycine moiety enhances cephalexin’s oral bioavailability by mimicking natural peptide substrates, allowing active transport across intestinal membranes . In enzymatic assays, this structural motif competitively inhibits penicillin-binding proteins (PBPs) in bacterial cell walls, which can be quantified using MIC (Minimum Inhibitory Concentration) tests against Gram-positive strains .

Advanced Research Questions

Q. How does isotopic labeling (e.g., this compound-d₅) improve sensitivity in tracking metabolic pathways?

  • Methodological Answer : Deuterium labeling increases molecular mass by 5 Da, enabling precise differentiation from endogenous metabolites in LC-MS/MS workflows . For example, in in vitro hepatic microsome assays, deuterated variants show 10–15% slower metabolic clearance due to kinetic isotope effects, which must be corrected using isotope-enriched internal standards . NMR with deuterium decoupling further resolves hydrogen-deuterium exchange dynamics in aqueous environments .

Q. What experimental strategies resolve contradictions in reaction kinetics between deuterated and non-deuterated forms during synthesis?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) reduces reaction rates by 2–3 fold in SN₂ mechanisms, requiring adjusted catalyst loading (e.g., 20% Pd/C instead of 10%) or prolonged reaction times . Control experiments should compare deuterated and non-deuterated analogs side-by-side under identical conditions, with Arrhenius plot analysis to quantify activation energy differences .

Q. How can enantioselective synthesis of this compound be optimized for large-scale research applications?

  • Methodological Answer : Use continuous flow reactors with immobilized enzymes (e.g., lipases or transaminases) to enhance stereoselectivity and reduce racemization . Monitor reaction progress via inline FTIR spectroscopy to detect intermediate epimerization. For scale-up, optimize solvent systems (e.g., tert-butanol/water mixtures) to improve solubility and minimize byproducts .

Q. What analytical challenges arise when studying hydrogen-bonding interactions of this compound in biological matrices?

  • Methodological Answer : Deuterium’s impact on hydrogen bonding alters solubility and crystallinity, complicating X-ray diffraction studies . Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict interaction hotspots, validated by isothermal titration calorimetry (ITC) to quantify binding affinities with serum proteins like albumin .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength). Standardize assays using HEPES buffer (pH 7.4) and include positive controls (e.g., ampicillin). Perform Michaelis-Menten kinetics with triplicate measurements to identify outliers. Cross-validate results using orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .

Methodological Best Practices

  • Stereochemical Analysis : Always couple circular dichroism (CD) with NMR to confirm chiral integrity .
  • Metabolic Studies : Use stable isotope tracing (¹³C or ²H) in in vivo models to map metabolic flux without isotopic interference .
  • Reproducibility : Document synthetic protocols per Beilstein Journal guidelines , including raw spectral data and purity thresholds in supplementary materials .

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